molecular formula C13H21N3O B14788321 N-Hexyl-4-hydrazinylbenzamide

N-Hexyl-4-hydrazinylbenzamide

Cat. No.: B14788321
M. Wt: 235.33 g/mol
InChI Key: AIYJKWVIOYKDJX-UHFFFAOYSA-N
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Description

N-Hexyl-4-hydrazinylbenzamide is an organic compound with a unique structure that combines a hexyl chain and a hydrazinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-4-hydrazinylbenzamide typically involves the reaction of 4-hydrazinylbenzoic acid with hexylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can streamline the production process and reduce the need for manual intervention .

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-4-hydrazinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hexyl-4-hydrazinylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hexyl-4-hydrazinylbenzamide involves its interaction with specific molecular targets in biological systems. The hydrazinyl group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. Additionally, the hexyl chain can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of properties makes this compound a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hexyl-4-hydrazinylbenzamide is unique due to the presence of the hydrazinyl group, which provides distinct reactivity and interaction capabilities. This makes it particularly useful in applications where hydrogen bonding and specific molecular interactions are crucial .

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

N-hexyl-4-hydrazinylbenzamide

InChI

InChI=1S/C13H21N3O/c1-2-3-4-5-10-15-13(17)11-6-8-12(16-14)9-7-11/h6-9,16H,2-5,10,14H2,1H3,(H,15,17)

InChI Key

AIYJKWVIOYKDJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=CC=C(C=C1)NN

Origin of Product

United States

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